molecular formula C16H17FN4O3 B4730671 N-(3-fluorophenyl)-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide

N-(3-fluorophenyl)-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No. B4730671
M. Wt: 332.33 g/mol
InChI Key: FIZNRWNBKDDOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide, also known as FM-381, is a chemical compound that belongs to the class of pyrazole carboxamide derivatives. It has shown promising results in scientific research as a potential treatment for various diseases.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in various cellular processes such as cell cycle progression, apoptosis, and inflammation. By inhibiting the activity of BRD4, this compound can modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-1β, which are involved in various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and reduce fibrosis in animal models of liver and lung fibrosis. Additionally, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It has been found to be stable under various conditions and can be easily synthesized in large quantities. Additionally, it has been shown to have good solubility in various solvents, which makes it easy to use in in vitro and in vivo experiments. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, more studies are needed to fully understand the potential side effects of this compound.

Future Directions

There are several future directions for the research on N-(3-fluorophenyl)-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as inflammatory diseases, cancer, and fibrosis. Another direction is to better understand its mechanism of action and identify potential targets for its activity. Additionally, more studies are needed to fully understand the pharmacokinetics and potential side effects of this compound. Overall, the promising results of this compound in scientific research suggest that it has great potential as a therapeutic agent for various diseases.

Scientific Research Applications

N-(3-fluorophenyl)-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, which are involved in various inflammatory diseases. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to reduce fibrosis in animal models of liver and lung fibrosis.

properties

IUPAC Name

N-(3-fluorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-20-14(15(22)18-12-4-2-3-11(17)9-12)10-13(19-20)16(23)21-5-7-24-8-6-21/h2-4,9-10H,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZNRWNBKDDOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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